N-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Description

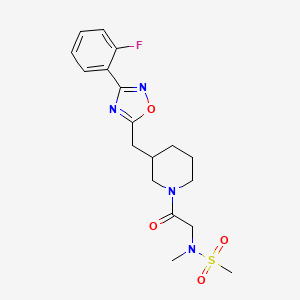

N-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a synthetic sulfonamide derivative featuring a piperidine core linked to a 1,2,4-oxadiazole ring substituted with a 2-fluorophenyl group. The compound’s structure integrates multiple pharmacophores:

- 1,2,4-Oxadiazole: Acts as a bioisostere for ester or amide groups, improving metabolic stability.

- 2-Fluorophenyl substituent: Increases lipophilicity and may enhance target binding via π-π interactions.

Propriétés

IUPAC Name |

N-[2-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O4S/c1-22(28(2,25)26)12-17(24)23-9-5-6-13(11-23)10-16-20-18(21-27-16)14-7-3-4-8-15(14)19/h3-4,7-8,13H,5-6,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADYQHBWCBFYEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a complex organic compound that incorporates a 1,2,4-oxadiazole moiety, known for its diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structure characterized by:

- 1,2,4-Oxadiazole Ring : This heterocyclic structure is often associated with various pharmacological properties.

- Piperidine Ring : A six-membered ring that enhances the compound's interaction with biological targets.

- Methanesulfonamide Group : Known for its role in enhancing solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research has indicated that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance:

- Mechanism of Action : The oxadiazole derivatives have been shown to inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| N-(...methanesulfonamide) | 0.48 - 0.78 | MCF7 |

| N-(...methanesulfonamide) | 0.19 - 5.13 | HCT116 |

In vitro studies have demonstrated that certain derivatives can induce apoptosis by increasing caspase activity and altering p53 expression levels .

Antimicrobial Activity

The compound's oxadiazole core is also linked to antimicrobial effects:

- Activity Spectrum : Studies show that oxadiazole derivatives exhibit potent activity against various bacterial strains, particularly Gram-positive bacteria like Bacillus cereus and Bacillus thuringiensis .

| Compound | Minimum Inhibitory Concentration (MIC) (µg/ml) | Bacterial Strain |

|---|---|---|

| N-(...methanesulfonamide) | <10 | Bacillus cereus |

| N-(...methanesulfonamide) | <20 | Bacillus thuringiensis |

Other Biological Activities

In addition to anticancer and antimicrobial properties, the compound has shown potential in other areas:

- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives may exhibit anti-inflammatory properties through COX inhibition pathways .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole-based compounds:

- Study on Anticancer Activity : A recent study evaluated the cytotoxicity of various oxadiazole derivatives against several cancer cell lines using MTT assays. The results indicated significant growth inhibition at concentrations as low as 25 µM .

- Antimicrobial Evaluation : In a comparative study using disc diffusion methods, newly synthesized oxadiazole compounds were tested against standard bacterial strains. The results showed substantial antibacterial activity compared to control groups .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

N-(2-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide (CAS: 1705375-30-9)

Structural Differences :

- Substituent on Oxadiazole : Cyclopropyl (C₃H₅) vs. 2-fluorophenyl (C₆H₄F) in the target compound.

- Molecular Weight : 356.4 g/mol (cyclopropyl analog) vs. ~410.5 g/mol (target compound).

- Molecular Formula : C₁₅H₂₄N₄O₄S (cyclopropyl) vs. C₁₈H₂₃FN₄O₄S (target).

Key Implications :

- The cyclopropyl analog’s smaller substituent may improve metabolic stability due to reduced steric hindrance .

N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide Dihydrochloride (CAS: 1820717-19-8)

Structural Differences :

- Functional Group : Carboxamide (CONH₂) vs. methanesulfonamide (SO₂NMe) in the target compound.

- Ionization State : Dihydrochloride salt (enhanced solubility) vs. free base (likely neutral sulfonamide).

Physicochemical and Pharmacokinetic Comparison

| Property | Target Compound | Cyclopropyl Analog | Carboxamide Analog |

|---|---|---|---|

| Molecular Weight | ~410.5 g/mol | 356.4 g/mol | ~350 g/mol (free base) |

| logP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 | ~2.0 |

| Solubility (aq.) | Low (free base) | Moderate | High (dihydrochloride salt) |

| Key Functional Groups | Sulfonamide, oxadiazole | Sulfonamide, oxadiazole | Carboxamide, oxadiazole |

Notes:

- The target compound’s high logP suggests favorable blood-brain barrier penetration but may limit oral bioavailability.

- The carboxamide analog’s salt form highlights formulation strategies to address solubility challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.